(R)-paliperidone - 130049-85-3

(R)-paliperidone

Catalog Number: EVT-384835
CAS Number: 130049-85-3
Molecular Formula: C23H27FN4O3
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paliperidone, known as 9-hydroxyrisperidone, is an atypical antipsychotic developed primarily for the treatment of schizophrenia and related psychiatric disorders. It is the major active metabolite of risperidone and has been formulated as an extended-release tablet for once-daily administration. Paliperidone has been shown to have a unique pharmacokinetic profile, with limited hepatic metabolism and a consistent plasma drug concentration over 24 hours36. This review will explore the mechanism of action of paliperidone and its applications in various fields, drawing on the latest research findings.

Applications in Various Fields

Psychiatry

In the field of psychiatry, paliperidone ER has been proven effective in improving both the positive and negative symptoms of schizophrenia. Clinical trials have demonstrated significant improvements in the Personal and Social Performance (PSP) scale, indicating enhanced personal and social functioning38. The drug's efficacy in preventing the recurrence of schizophrenia symptoms has also been documented, with paliperidone ER delaying the time to recurrence compared to placebo8.

Neuroprotection

Paliperidone has shown neuroprotective effects against damages caused by MK-801, an NMDA receptor antagonist. It has been observed to inhibit MK-801 induced neurotoxicity and prevent the elevation of intracellular free calcium concentration, which is crucial for neuronal survival. Furthermore, paliperidone can reverse MK-801-induced decreases in gene expression and phosphorylation of key signaling molecules like Akt1 and GSK3β, which are involved in neuronal growth and development5.

Pharmacokinetics and Drug Formulation

The pharmacokinetics and formulation of paliperidone ER are noteworthy for their clinical implications. The osmotic-controlled release oral delivery system (OROS) allows for once-daily dosing and rapid achievement of therapeutic levels without the need for titration. This simplifies dosing regimens and potentially improves patient adherence and outcomes6.

Dose Optimization

Dose-finding studies have been conducted to determine the optimal dose of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy. These studies suggest that a dose range of 6-9 mg provides an estimated level of dopamine D2 receptor occupancy between 70-80%, which is considered optimal for antipsychotic efficacy without excessive side effects7.

Risperidone

Compound Description: Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia, schizoaffective disorder, and bipolar disorder. It acts as a dopamine antagonist and 5-HT2A antagonist [].

Aripiprazole

Relevance: While not structurally identical to (R)-Paliperidone, Aripiprazole is frequently compared in head-to-head clinical trials evaluating efficacy, safety, and treatment outcomes in managing schizophrenia. Both belong to the second-generation antipsychotic class and share similar therapeutic applications, but they differ in their pharmacological profiles, receptor binding affinities, and potential for metabolic side effects [, ].

Clozapine

Relevance: Clozapine is often considered a treatment option for individuals with schizophrenia who have not responded adequately to other antipsychotics, including (R)-Paliperidone. While both drugs are effective in managing schizophrenia, Clozapine has a higher risk of serious side effects, such as agranulocytosis. Therefore, the decision to switch to Clozapine is typically made after careful consideration of the potential benefits and risks, and it often follows unsuccessful treatment with other antipsychotics like (R)-Paliperidone [, ].

Source and Classification

(R)-paliperidone is classified as a benzisoxazole derivative and is recognized for its role as an antipsychotic agent. It is the active metabolite of risperidone, which means it is produced when risperidone is metabolized in the body. The compound's chemical structure can be described by the formula C23H28FN3O4C_{23}H_{28}FN_3O_4, indicating it contains fluorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen .

Synthesis Analysis

The synthesis of (R)-paliperidone can be achieved through several methodologies. A notable two-step process involves:

  1. Acylation: This step involves adding a 9-hydroxy or 9-acyloxy group to a pyridopyrimidinone ring system. The reaction typically employs reagents under Vilsmeier-Haack or Friedel-Crafts conditions to yield an intermediate compound .
  2. Transformation: Following acylation, the intermediate undergoes transformation using a peroxo-compound that facilitates the insertion of an oxygen linkage into the molecular structure .

The synthesis can also utilize alkylation methods where a compound containing a piperidine moiety reacts with the intermediate to form (R)-paliperidone. The conditions for these reactions are well-established in synthetic organic chemistry, allowing for high yields and purity of the final product .

Molecular Structure Analysis

(R)-paliperidone features a complex molecular structure characterized by:

  • Core Structure: It contains a tetrahydropyrido[1,2-a]pyrimidin-4-one ring system.
  • Functional Groups: The molecule includes hydroxyl (-OH) and carbonyl (C=O) functional groups that contribute to its pharmacological activity.
  • Stereochemistry: The (R) configuration at the chiral center significantly influences its biological activity compared to its (S) counterpart.

The molecular weight of (R)-paliperidone is approximately 429.4 g/mol, with specific stereochemical properties that enhance its binding affinity to dopamine receptors in the brain .

Chemical Reactions Analysis

(R)-paliperidone participates in various chemical reactions relevant to its synthesis and modification:

  • Oximation and Deoximation: These reactions are critical in converting intermediates into the desired paliperidone structure by modifying hydroxyl groups into oxime derivatives followed by reduction steps .
  • Alkylation Reactions: These involve attaching alkyl groups to enhance lipophilicity or alter pharmacokinetic properties.
  • Rearrangement Reactions: Such as the Baeyer-Villiger rearrangement, where peroxo-compounds facilitate structural changes within the molecule.

These reactions are essential for generating various derivatives of paliperidone that may exhibit improved therapeutic profiles or reduced side effects .

Mechanism of Action

The mechanism of action of (R)-paliperidone primarily involves antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. By blocking these receptors:

  • Dopamine Modulation: It helps alleviate symptoms of psychosis by reducing dopaminergic overactivity.
  • Serotonin Interaction: The blockade of serotonin receptors contributes to mood stabilization and reduction of anxiety symptoms.

This dual action is crucial for its efficacy in treating schizophrenia and related disorders, providing both antipsychotic effects and mood stabilization .

Physical and Chemical Properties Analysis

(R)-paliperidone exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges between 300°C to 304°C, indicating stability at room temperature.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture to maintain integrity .

These properties are significant for formulation development in pharmaceutical applications.

Applications

(R)-paliperidone is primarily used in clinical settings for:

  • Treatment of Schizophrenia: It effectively manages positive and negative symptoms associated with this mental health condition.
  • Schizoaffective Disorder Management: It provides therapeutic benefits for patients exhibiting both mood disorder symptoms and psychosis.
  • Long-term Treatment Options: Formulations like paliperidone palmitate offer extended-release options for improved patient compliance.

Research continues into additional applications, including potential uses in treating other psychiatric disorders due to its favorable pharmacological profile .

Properties

CAS Number

130049-85-3

Product Name

(R)-paliperidone

IUPAC Name

(9R)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27FN4O3

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m1/s1

InChI Key

PMXMIIMHBWHSKN-LJQANCHMSA-N

SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Synonyms

(9R)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro_x000B_-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; (+)-9-Hydroxyrisperidone; 9-(R)-Paliperidone

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Isomeric SMILES

CC1=C(C(=O)N2CCC[C@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.